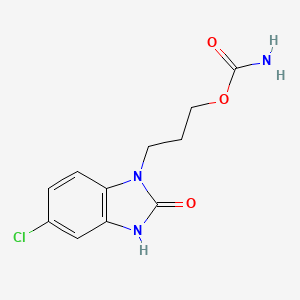

1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one

Description

1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one is a benzimidazole derivative featuring a 5-chloro substituent on the fused benzene ring and a 3-((aminocarbonyl)oxy)propyl chain attached to the nitrogen at position 1 of the benzimidazole core.

Properties

CAS No. |

83898-40-2 |

|---|---|

Molecular Formula |

C11H12ClN3O3 |

Molecular Weight |

269.68 g/mol |

IUPAC Name |

3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl carbamate |

InChI |

InChI=1S/C11H12ClN3O3/c12-7-2-3-9-8(6-7)14-11(17)15(9)4-1-5-18-10(13)16/h2-3,6H,1,4-5H2,(H2,13,16)(H,14,17) |

InChI Key |

YTVJAXFMGJKLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)N2CCCOC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(3-chloropropyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one Intermediate

A key precursor is the 1-(3-chloropropyl) derivative of 5-chloro-1,3-dihydro-2H-benzimidazole-2-one. The preparation involves:

- Starting Material: 5-chloro-1,3-dihydro-2H-benzimidazole-2-one or its methylthio derivative.

- Alkylation: Reaction with 1-bromo-3-chloropropane in the presence of a base (e.g., sodium hydroxide) and phase transfer catalyst (e.g., N,N,N-triethylbenzenemethanaminium) in tetrahydrofuran (THF) solvent.

- Conditions: Stirring and heating at approximately 60°C for several hours.

- Workup: Separation of organic phase, drying, filtration, and solvent evaporation.

- Purification: Low-pressure distillation or crystallization to isolate the chloropropyl benzimidazole intermediate with yields around 87.5% and purity confirmed by gas chromatography.

Oxidation and Conversion to Benzimidazole-2-one

- The methylthio group (if present) is oxidized to the corresponding benzimidazole-2-one using hydrogen peroxide in acetic acid or ethanol.

- Reaction conditions vary from heating at 100°C for 1 hour to refluxing for 48 hours depending on solvent and scale.

- Excess hydrogen peroxide is quenched with sodium sulfite.

- The product is isolated by solvent removal, filtration, and crystallization from 2-propanol/water mixtures.

- Yields range from 64% to 71% with melting points around 119°C.

Introduction of the Aminocarbonyl Oxy Group (Carbamate Formation)

- The 3-chloropropyl side chain is reacted with an aminocarbonyl source to form the carbamate linkage.

- Typical reagents include carbamoylating agents such as carbamoyl chlorides or isocyanates under controlled conditions.

- The reaction is performed under mild conditions to avoid decomposition of the benzimidazole core.

- Purification is achieved by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility.

Analytical and Purification Techniques

- HPLC Analysis: The compound is effectively separated and purified using reverse-phase HPLC on Newcrom R1 columns, which have low silanol activity, enhancing peak shape and resolution.

- Mobile Phase: Typically acetonitrile/water with phosphoric acid; for mass spectrometry applications, phosphoric acid is replaced by formic acid.

- Particle Size: Columns with 3 µm particles are used for fast ultra-performance liquid chromatography (UPLC) applications.

- Scalability: The chromatographic method is scalable for preparative separations and isolation of impurities, supporting pharmacokinetic and research applications.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation | 5-chloro-benzimidazole + 1-bromo-3-chloropropane, NaOH, THF, 60°C, 3 h | ~87.5 | Phase transfer catalyst used |

| 2 | Oxidation | H2O2 (30%), acetic acid or ethanol, 100°C, 1-48 h | 64-71 | Excess H2O2 quenched with sodium sulfite |

| 3 | Carbamate formation | Aminocarbonyl source (e.g., carbamoyl chloride), mild conditions | Variable | Purification by RP-HPLC |

| 4 | Purification & Analysis | RP-HPLC on Newcrom R1 column, MeCN/water + acid | N/A | Scalable for preparative and analytical use |

Research Findings and Notes

- The synthetic route is well-established for benzimidazole derivatives with propyl substituents.

- The use of 1-bromo-3-chloropropane allows selective alkylation at the N-1 position.

- Oxidation of methylthio to oxo group is critical for obtaining the benzimidazole-2-one core.

- Carbamate formation introduces the aminocarbonyl oxy group, which is essential for the compound’s biological activity.

- The chromatographic purification method is robust and adaptable for both analytical and preparative scales, facilitating research and potential pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is structurally related to Mannich bases, which are known for their diverse biological activities. Research indicates that derivatives of 1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one exhibit potential as anticancer agents. Studies have shown that Mannich bases can act against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells, demonstrating cytotoxic effects at varying concentrations .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of several Mannich bases derived from 1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one against PC-3 cells. The results indicated an IC50 range from 8.2 to 32.1 μM, highlighting the compound's potential as a lead structure for developing anticancer drugs .

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse-phase HPLC techniques. A method was developed using a Newcrom R1 HPLC column, where the mobile phase consisted of acetonitrile and water with phosphoric acid. This method allows for efficient separation and analysis of the compound, making it suitable for pharmacokinetic studies and impurity isolation .

Research into the biological activity of 1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one has revealed its potential as an antibacterial and antifungal agent. The structure's ability to interact with biological targets makes it a candidate for further exploration in drug design.

Case Study: Antimicrobial Properties

A series of experiments were conducted to assess the antimicrobial efficacy of various derivatives based on this compound. The results showed promising activity against specific bacterial strains, suggesting its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-[3-[(AMINOCARBONYL)OXY]PROPYL]-5-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOLE-2-ONE involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.

Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Molecular weight calculated using formula C₁₂H₁₄ClN₃O₃.

Key Structural and Functional Differences:

Substituent Effects on Reactivity and Bioactivity: The aminocarbonyloxypropyl group in the target compound distinguishes it from piperidinyl or benzyl analogs. Piperidinyl analogs (e.g., CAS 7051-16-3) are common in pharmaceuticals due to their basic nitrogen, which facilitates salt formation and enhances oral absorption . Formylpiperidine (Imp. B(EP)) introduces an aldehyde group, which may react with nucleophiles in biological systems, limiting its stability .

Synthetic Pathways: The target compound’s synthesis likely involves alkylation of 5-chloro-benzimidazol-2-one with a 3-((aminocarbonyl)oxy)propyl halide, analogous to the benzylation method described for 1,3-dibenzyl-5-chloro-benzimidazol-2-one . Piperidinyl derivatives are synthesized via nucleophilic substitution or reductive amination, as seen in Imp. A(EP) .

Applications: Piperidinyl and benzyl analogs are documented as impurities in active pharmaceutical ingredients (APIs), indicating their relevance in drug manufacturing . Clethodim (a cyclohexenone derivative with a chloro-propenyl group) highlights the role of chloro substituents in agrochemicals, though it is structurally distinct from benzimidazoles .

Research Findings and Implications

- Pharmacokinetics: The aminocarbonyloxypropyl group may reduce metabolic degradation compared to ester-containing analogs (e.g., ethyl carboxylate derivatives in ).

- Toxicity: Piperidinyl impurities (e.g., Imp.

Biological Activity

1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one is a synthetic compound characterized by its benzimidazole core, which is known for its diverse biological activities. The presence of the aminocarbonyl group and chlorine atom enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 269.69 g/mol. Its structural features include:

- Benzimidazole Core : A bicyclic structure that contributes to its biological activity.

- Aminocarbonyl Group : Enhances reactivity and potential biological interactions.

- Chlorine Atom : Improves pharmacophoric properties, potentially increasing efficacy against various biological targets.

Synthesis

The synthesis of 1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one typically involves multi-step reactions that require precise control of conditions to achieve high yields and purity. The synthetic pathway often includes:

- Formation of the benzimidazole framework.

- Introduction of the aminocarbonyl group through nucleophilic substitution.

- Chlorination at the 5-position.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole framework exhibit significant antimicrobial properties. The specific compound has shown:

- Antibacterial Effects : Active against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated effectiveness against fungi such as Candida albicans and Aspergillus fumigatus.

Table 1 summarizes the antimicrobial activity of related benzimidazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-benzimidazole | Chlorine at position 5 | Antimicrobial properties |

| Benzimidazole carbamate | Carbamate substituent | Antiparasitic effects |

| Mebendazole | Related benzimidazole | Anthelmintic activity |

Anti-inflammatory and Analgesic Properties

Studies have highlighted the anti-inflammatory and analgesic effects of similar benzimidazole derivatives. The compound's structural characteristics suggest potential pathways for modulating inflammatory responses.

Case Studies

A recent study explored the efficacy of benzimidazole derivatives in treating infections caused by resistant bacterial strains. The results indicated that certain modifications to the benzimidazole structure enhanced antibacterial potency significantly. For instance, compounds with halogen substitutions exhibited improved activity compared to their non-halogenated counterparts .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-((Aminocarbonyl)oxy)propyl)-5-chloro-1,3-dihydro-2H-benzimidazole-2-one can be attributed to its unique structural components. The SAR studies suggest that:

- Substituents on the benzene ring enhance lipophilicity, improving membrane permeability.

- Functional groups like aminocarbonyl play a crucial role in receptor binding and interaction with biological targets.

Q & A

Q. How can batch-to-batch variability in biological activity be minimized?

- Methodology : Implement strict QC protocols:

- Synthesis : Use automated reactors for precise temperature/pH control.

- Characterization : Require ≥95% purity (HPLC) and identical ¹³C NMR spectra across batches.

- Bioassays : Include internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.